6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives. This compound is characterized by its unique structural features, including a cyclopropyl group, an ethyl-pyrazolyl moiety, and a methoxyphenyl group. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the isoxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl, ethyl-pyrazolyl, and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities and used in cancer research.
5-Amino-pyrazoles: Employed in organic and medicinal synthesis due to their versatile reactivity.
Uniqueness
6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. Its cyclopropyl, ethyl-pyrazolyl, and methoxyphenyl groups provide a unique scaffold for further functionalization and exploration in various scientific fields.
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-(2-ethylpyrazol-3-yl)ethyl]-3-(3-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-4-29-20(10-11-25-29)14(2)26-23(30)18-13-19(15-8-9-15)27-24-21(18)22(28-32-24)16-6-5-7-17(12-16)31-3/h5-7,10-15H,4,8-9H2,1-3H3,(H,26,30) |
InChI Key |
BCHLGSZMAQDMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5 |
Origin of Product |
United States |
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